1(3-Pyridinyl)-1-pentyn-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
1-pyridin-3-ylpent-1-yn-3-one |
InChI |
InChI=1S/C10H9NO/c1-2-10(12)6-5-9-4-3-7-11-8-9/h3-4,7-8H,2H2,1H3 |
InChI Key |
UEMKAOFOZJXHIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C#CC1=CN=CC=C1 |
Origin of Product |
United States |
Nomenclature, Structural Features, and Isomerism of 1 3 Pyridinyl 1 Pentyn 3 One
Systematic IUPAC Nomenclature and Common Derivations
The unequivocally recognized name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) system is 1-(pyridin-3-yl)pent-1-yn-3-one . qmul.ac.uk This name is derived following a set of established rules that prioritize the principal functional group and the main carbon chain. In this molecule, the ketone group is the principal functional group, indicated by the "-one" suffix. The pentynone chain is numbered to give the ketone the lowest possible locant, which is 3. The triple bond is at position 1, and the pyridinyl substituent is attached to the first carbon of the alkyne.
A common derivation of the name is 1-(3-Pyridinyl)-1-pentyn-3-one . nih.gova2bchem.com While closely related to the IUPAC name, it is a slight variation in the representation of the pyridine (B92270) ring. Other potential names, though less common, could arise from different naming systems or for specific derivatives.
| Nomenclature Type | Name |
| IUPAC Name | 1-(pyridin-3-yl)pent-1-yn-3-one |
| Common Derivation | 1-(3-Pyridinyl)-1-pentyn-3-one |
Comprehensive Analysis of Molecular Connectivity and Bonding Characteristics
The molecular structure of 1-(3-Pyridinyl)-1-pentyn-3-one consists of a pyridine ring linked to a five-carbon chain containing both a ketone and an alkyne functional group. The molecular formula is C10H9NO. nih.gov
Key Structural Features:
Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The attachment to the pentynone chain is at the 3-position of this ring.
Alkyne Group: A carbon-carbon triple bond (C≡C) is present between C1 and C2 of the pentynone chain. This region of the molecule is linear.
Ketone Group: A carbonyl group (C=O) is located at the C3 position.
Ethyl Group: A two-carbon saturated chain (CH2CH3) is attached to the carbonyl carbon.
The molecule exhibits a combination of sp2 hybridized carbons in the pyridine ring and the carbonyl group, sp hybridized carbons in the alkyne, and sp3 hybridized carbons in the ethyl group. This blend of hybridization dictates the molecule's geometry and reactivity. The pyridine ring provides a site for potential coordination and influences the electronic properties of the conjugated system.
| Property | Value |
| Molecular Formula | C10H9NO |
| Molecular Weight | 159.19 g/mol |
| InChI | InChI=1S/C10H9NO/c1-2-8(12)7-6-10-5-3-4-9-11-10/h3-5,9H,2H2,1H3 |
| InChIKey | ZWBSXJGQJRMJSS-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C#CC1=CN=CC=C1 |
Delimitation of Possible Tautomeric Forms and Theoretical Considerations of Their Stability
Tautomerism, the dynamic equilibrium between two interconverting isomers, is a possibility for 1-(3-Pyridinyl)-1-pentyn-3-one. doubtnut.com The most relevant form of tautomerism for this compound is keto-enol tautomerism. doubtnut.com
Keto Form: This is the standard structure of 1-(3-Pyridinyl)-1-pentyn-3-one as depicted.
Enol Form: The enol tautomer would be 1-(pyridin-3-yl)pent-1-en-3-ol , which could exist as E/Z isomers. This form arises from the migration of a proton from the α-carbon (C4) to the carbonyl oxygen. doubtnut.com
The stability of the keto versus the enol form is influenced by several factors, including the solvent and the electronic nature of the substituents. mdpi.com Generally, for simple ketones, the keto form is significantly more stable. However, the presence of the alkyne and the pyridine ring could influence the equilibrium. Theoretical calculations would be necessary to determine the precise energy difference and relative stability of the tautomers. The enol form can be stabilized by intramolecular hydrogen bonding. mdpi.com
Another potential, though less likely, tautomerism involves the pyridine ring, known as prototropic tautomerism. chimia.ch
Conformational Analysis and Rotational Isomerism Studies
Conformational analysis examines the different spatial arrangements of a molecule that arise from rotation about single bonds. lumenlearning.comlibretexts.org For 1-(3-Pyridinyl)-1-pentyn-3-one, the key rotatable bonds are:
The bond between the pyridine ring and the alkyne (C3 of pyridine and C1 of the pentynone).
The bond between the alkyne and the carbonyl carbon (C2-C3).
The bond between the carbonyl carbon and the ethyl group (C3-C4).
The bond within the ethyl group (C4-C5).
Synthetic Methodologies for 1 3 Pyridinyl 1 Pentyn 3 One
Strategies for Carbon-Carbon Bond Formation Leading to the Alkynyl Ketone Core
The construction of the alkynyl ketone framework, specifically the bond between the pyridine (B92270) C-3 and the alkyne, is the cornerstone of synthesizing 1-(3-pyridinyl)-1-pentyn-3-one. Transition metal-catalyzed cross-coupling reactions are among the most powerful and widely utilized methods for this purpose.
The Sonogashira reaction is a highly effective cross-coupling method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org For the synthesis of 1-(3-pyridinyl)-1-pentyn-3-one, this would involve the coupling of a 3-halopyridine (such as 3-iodopyridine or 3-bromopyridine) with a suitable alkyne partner, like 1-pentyn-3-ol, followed by oxidation of the secondary alcohol to the desired ketone.
The efficiency of the Sonogashira coupling is profoundly influenced by the choice of the palladium catalyst and its associated ligands. The source of palladium can significantly affect the reaction's performance. beilstein-journals.org Various palladium precursors, including PdCl₂(PPh₃)₂, palladium acetate (Pd(OAc)₂), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), have been shown to be effective catalysts for this transformation. beilstein-journals.org
The ligand's role is to stabilize the palladium center and modulate its reactivity. Phosphine-based ligands are common, but N-heterocyclic carbenes (NHCs) have also been explored. For instance, novel (NHC)pyridine palladium(II) complexes have been successfully applied in carbonylative Sonogashira coupling reactions, demonstrating the potential of tailored ligand systems to overcome challenges like high temperatures or long reaction times. Pyridine-based ligands have also shown excellent complexation properties for palladium, enabling efficient copper-free Sonogashira couplings. wikipedia.org The selection of the optimal catalyst-ligand combination is crucial, particularly when dealing with heteroaromatic substrates like pyridine, to achieve high yields and selectivity.
| Palladium Precursor | Ligand | Co-catalyst | Key Features | Reference |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | Triphenylphosphine (PPh₃) | CuI | Standard, widely used system with good activity. | beilstein-journals.org |
| Pd(OAc)₂ | Various Phosphines | CuI | Versatile precursor, often used for in-situ catalyst generation. | beilstein-journals.org |
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | CuI | Active Pd(0) source, does not require pre-reduction. | beilstein-journals.org |
| Pd(II)-NHC-Pyridine Complexes | N-Heterocyclic Carbene (NHC) and Pyridine | None specified | Effective in carbonylative couplings, can operate at lower catalyst loadings. | nih.gov |
| Dipyridylpalladium Complex | Dipyridyl | None (Copper-free) | Enables copper-free coupling, effective for aryl iodides and bromides. | wikipedia.org |
The reaction conditions, including the choice of solvent and base, are critical parameters for a successful Sonogashira coupling. A variety of solvents can be used, with N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile being common choices. The solvent can influence the solubility of the reactants and the stability of the catalytic species. Studies have demonstrated that γ-valerolactone-based ionic liquids can serve as effective alternative solvents, sometimes eliminating the need for an auxiliary base. beilstein-journals.orgresearchgate.net
The base, typically an amine like triethylamine or piperidine, plays a dual role: it neutralizes the hydrogen halide produced during the reaction and facilitates the deprotonation of the terminal alkyne. The choice of base and solvent can have a substantial impact on reaction yield and rate. For instance, in the palladium-catalyzed synthesis of 1,3-dienes, a related cross-coupling reaction, N,N-dimethylacetamide (DMA) as the solvent and potassium carbonate (K₂CO₃) as the base were found to provide the highest yields. nih.gov Optimization of these conditions is essential for the specific substrates involved in the synthesis of 1-(3-Pyridinyl)-1-pentyn-3-one.
| Solvent | Base | Temperature (°C) | General Outcome | Reference |
|---|---|---|---|---|
| THF | N-Butylamine | 65 | Effective for copper-free couplings with specific catalysts. | wikipedia.org |
| N-Methylpyrrolidinone (NMP) | Tetrabutylammonium Acetate (TBAA) | Room Temp. | High efficiency in copper-free systems. | wikipedia.org |
| γ-Valerolactone-based Ionic Liquid | None (Solvent acts as base) | 55 | Good to excellent yields, environmentally benign option. | beilstein-journals.org |
| DMA | K₂CO₃ | 100-120 | High yields reported for related diene synthesis. | nih.gov |
| Water | Pyrrolidine | Reflux | Viable for some systems, often with additives like TBAB. | wikipedia.org |
The mechanism of the Sonogashira reaction is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org
The Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 3-halopyridine, forming a Pd(II)-pyridyl complex.
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium(II) complex. This step regenerates the copper(I) catalyst.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 1-(3-pyridinyl)-1-pentyne (or its alcohol precursor), and regenerate the Pd(0) catalyst, allowing the cycle to continue.
The Copper Cycle:
π-Complex Formation: The copper(I) catalyst coordinates with the terminal alkyne, increasing its acidity.
Deprotonation: The amine base deprotonates the alkyne, leading to the formation of a copper(I) acetylide intermediate.
Transmetalation: This copper acetylide then participates in the transmetalation step of the palladium cycle.
This synergistic relationship between the palladium and copper catalysts allows the reaction to proceed efficiently under mild conditions. wikipedia.org
While often used as a co-catalyst in Sonogashira reactions, copper can also serve as the primary catalyst for the formation of alkynyl ketones. One direct approach is the coupling of terminal alkynes with acid chlorides. A highly efficient copper(I) iodide/N,N,N',N'-tetramethylethylenediamine (CuI/TMEDA) catalytic system has been shown to afford ynones in very good yields from various terminal alkynes and acid chlorides. organic-chemistry.org In the context of 1-(3-pyridinyl)-1-pentyn-3-one synthesis, this would involve reacting 3-ethynylpyridine with propanoyl chloride.
Copper catalysts are also central to various multi-component reactions for synthesizing substituted pyridines, highlighting their versatility in constructing heterocyclic systems. organic-chemistry.org For instance, a Chan-Lam coupling reaction using a copper catalyst can be employed to prepare N-alkenyl-α,β-unsaturated nitrones, which can then be transformed into substituted pyridines. nih.gov Although not a direct route to the target ketone, these methods underscore the utility of copper catalysis in manipulating pyridine precursors.
Oxidative methods provide an alternative pathway to alkynyl ketones, either by forming the C-C bond and the carbonyl group concurrently or by oxidizing a precursor alcohol.
A common and straightforward two-step method involves the initial reaction of a metal acetylide with an aldehyde, followed by the oxidation of the resulting propargylic alcohol. rsc.org For the target molecule, this would mean reacting the lithium or magnesium salt of 3-ethynylpyridine with propanal to form 1-(3-pyridinyl)-1-pentyn-3-ol, which is then oxidized using reagents like manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane to yield 1-(3-pyridinyl)-1-pentyn-3-one.
More advanced one-pot oxidative coupling methods have also been developed. One such strategy involves the reaction of tetraalkynyltin compounds with aldehydes, which proceeds through a tandem nucleophilic addition followed by an Oppenauer-type oxidation of the intermediate tin alcoholate. rsc.org Another approach is the copper-catalyzed oxidative coupling of a terminal alkyne with an α-hydroxy ketone, which directly constructs the ynedione structure, a class of compounds closely related to alkynyl ketones. acs.org These methods offer increased efficiency by combining multiple steps into a single operation.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira-type coupling)
Precursor Synthesis and Functionalization Strategies
The successful synthesis of the target molecule relies on the efficient preparation of its key precursors: a functionalized pyridine ring and the terminal alkyne component.
The pyridine component for the Sonogashira coupling is typically a 3-halopyridine. The choice of halogen (I, Br, Cl) is critical as it significantly influences the reactivity in the palladium-catalyzed cycle. The general order of reactivity for the oxidative addition step, which is often the rate-limiting step, is I > Br > Cl. wikipedia.org
3-Iodopyridine and 3-Bromopyridine: These are common starting materials due to their high reactivity, which allows for milder reaction conditions and lower catalyst loadings. researchgate.netmdpi.com
3-Chloropyridine: While more cost-effective, 3-chloropyridines are less reactive and often require more active catalysts, specialized ligands, or harsher reaction conditions to achieve good yields. wikipedia.org
Arenediazonium salts have also been explored as alternatives to aryl halides for Sonogashira couplings, which can be prepared from the corresponding aminopyridines. wikipedia.org
The alkynyl precursor required is 1-pentyn-3-one. However, due to the potential for side reactions, it is often synthesized from a more stable precursor, such as 1-pentyn-3-ol.
The synthesis can be viewed as a two-step process:
Formation of 1-Pentyn-3-ol: This secondary alcohol can be synthesized via the reaction of ethynylmagnesium bromide (a Grignard reagent) with propanal. The nucleophilic ethynyl (B1212043) group attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent workup yields 1-pentyn-3-ol.
Oxidation to 1-Pentyn-3-one: The secondary alcohol, 1-pentyn-3-ol, is then oxidized to the corresponding ketone, 1-pentyn-3-one. This transformation can be accomplished using a variety of standard oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation.
The resulting 1-pentyn-3-one possesses the terminal alkyne necessary for the subsequent coupling reaction.
Chemo- and Regioselectivity in Synthesis
Chemo- and regioselectivity are crucial considerations in the synthesis of complex molecules like 1-(3-pyridinyl)-1-pentyn-3-one, particularly when using poly-functionalized precursors.
Regioselectivity: In the case of coupling with a simple 3-halopyridine, regioselectivity is not a concern as there is only one possible reaction site. However, if a di- or poly-halogenated pyridine is used, the reaction site is determined by the relative reactivity of the C-X bonds (C-I > C-Br > C-Cl). For instance, in 3,5-dibromo-2,6-dichloropyridine, Sonogashira coupling occurs preferentially at the more reactive C-Br positions. nih.gov By carefully controlling the reaction conditions and stoichiometry, it is possible to achieve selective mono- or poly-alkynylation. nih.gov The choice of palladium catalyst and ligands can also govern the regioselectivity of the coupling. researchgate.net
Green Chemistry Approaches and Sustainable Synthetic Routes
Modern synthetic chemistry places increasing emphasis on sustainability, leading to the development of greener alternatives to traditional reaction protocols. rasayanjournal.co.innih.gov These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijarsct.co.in
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. nih.gov Several solvent-free methodologies have been successfully applied to Sonogashira couplings.
Ball Milling: High-speed ball milling is a mechanochemical technique that can facilitate Sonogashira couplings in the absence of a solvent. rsc.orgresearchgate.net The mechanical energy provides the activation for the reaction. In some cases, the copper vial and ball can act as the copper source, eliminating the need for a separate copper(I) salt co-catalyst. rsc.orgresearchgate.net
Neat Reactions: Some Sonogashira reactions can be performed under solvent-free or "neat" conditions, often with the aid of a phase-transfer agent like tetrabutylammonium fluoride (TBAF), which can act as both a base and a solubilizing agent. acs.orgmdpi.com These reactions can be particularly effective for aryl iodides and bromides. acs.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields, often under solvent-free or reduced-solvent conditions. nih.govmdpi.com
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Ball Milling | Solvent-free, mechanochemical activation. | Reduced waste, potential for catalyst-free Cu source. | rsc.orgresearchgate.net |
| TBAF-Mediated | Solvent-free, uses tetrabutylammonium fluoride. | Copper- and amine-free conditions, rapid reactions. | acs.orgmdpi.com |
| Microwave Irradiation | Uses microwave energy to heat reactants. | Drastically reduced reaction times, often higher yields. | nih.govmdpi.com |
The palladium catalysts used in cross-coupling reactions are often expensive and can leave toxic metal residues in the final product. rsc.org Developing systems where the catalyst can be easily recovered and reused is a major goal of sustainable synthesis. bohrium.comresearchgate.net
Heterogeneous Catalysts: Anchoring the palladium catalyst to a solid support allows for easy separation from the reaction mixture by filtration or centrifugation. mdpi.comresearchgate.net Supports can include:
Silica (SiO₂): Palladium nanoparticles can be encapsulated or supported on nanosilica. researchgate.net
Magnetic Nanoparticles (e.g., Fe₃O₄): These allow for simple magnetic separation of the catalyst from the reaction medium. nih.govrsc.org
Polymers: Polymeric supports can also be used to immobilize the palladium catalyst. wikipedia.org
Dendrimeric Catalysts: Palladium complexes can be attached to dendrimers. These larger molecules can often be recovered by precipitation and filtration for reuse in subsequent reactions. wikipedia.org
| Catalyst System | Support/Method | Recovery Method | Reference |
|---|---|---|---|
| Pd Nanoparticles | Dendrimer-encapsulated on nanosilica | Centrifugation | researchgate.net |
| N-heterocyclic carbene–Pd(II) complex | Magnetic Fe₃O₄@SiO₂ Nanoparticles | External Magnet | nih.govrsc.org |
| Bidentate phosphine palladium(II) | Polyamino Dendrimers | Precipitation and Filtration | wikipedia.org |
| Palladium Bipyridyl Complex | Nanosized MCM-41 | Centrifugation | mdpi.com |
These green approaches not only reduce the environmental impact of synthesizing compounds like 1-(3-pyridinyl)-1-pentyn-3-one but can also lead to more efficient and cost-effective production processes.
Scalable Synthesis and Process Optimization for 1-(3-Pyridinyl)-1-pentyn-3-one
The industrial-scale synthesis of 1-(3-Pyridinyl)-1-pentyn-3-one would necessitate a focus on efficiency, cost-effectiveness, safety, and environmental sustainability. Process optimization would center on refining a synthetic route, likely a palladium- and copper-catalyzed Sonogashira coupling between a 3-halopyridine derivative and 1-pentyn-3-one.
Key areas for process optimization in a Sonogashira coupling for large-scale production include:
Catalyst System and Loading: A major cost driver and a critical factor for efficiency is the catalyst system. Optimization efforts would aim to minimize the loading of the expensive palladium catalyst. Research on similar couplings has shown that catalyst concentrations can sometimes be reduced by as much as 90%, down to 0.025–0.25 mol%, without significant loss of yield. kaust.edu.sa The choice of ligands for the palladium catalyst is also crucial and can be adjusted to improve stability and reactivity, potentially allowing for lower catalyst loading and milder reaction conditions. researchgate.net While traditionally used, the copper co-catalyst can sometimes be eliminated to create a more environmentally friendly and often simpler process. researchgate.netresearchgate.net
Solvent and Base Selection: The choice of solvent is critical for reaction kinetics, solubility of reagents, and product isolation. For industrial applications, factors like cost, safety (flash point), environmental impact, and ease of removal and recovery are paramount. While solvents like dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF) are common in laboratory settings researchgate.netorganic-chemistry.org, process optimization would explore greener alternatives. researchgate.net Aqueous media, for example, have been successfully used in Sonogashira reactions to improve sustainability. kaust.edu.sa The base used is also a key parameter; typically an amine base like triethylamine is used. kaust.edu.saorganic-chemistry.org Optimization studies would determine the ideal base and its concentration to maximize yield while minimizing side reactions and facilitating downstream processing. kaust.edu.sa
Reaction Conditions: Temperature, pressure, and reaction time are fundamental parameters that require careful optimization. The goal is to find conditions that provide the highest yield and purity in the shortest possible time, thus maximizing reactor throughput. Modified Sonogashira protocols have been developed to run at low temperatures, which can improve safety and reduce energy consumption on a large scale. organic-chemistry.org
Work-up and Purification: Simplifying the work-up and purification procedures is a key goal of process optimization. This can involve developing methods that avoid traditional column chromatography, which is often not feasible for large-scale production. kaust.edu.sa Techniques like crystallization, distillation, or liquid-liquid extraction are preferred. kaust.edu.sa The development of heterogeneous catalysts, which can be easily recovered by filtration, is another strategy to simplify purification and allow for catalyst recycling, further reducing costs. researchgate.net
Illustrative Data Table for Optimization
While specific experimental data for the scalable synthesis of 1-(3-Pyridinyl)-1-pentyn-3-one is unavailable, a typical optimization study for a relevant Sonogashira reaction would generate data similar to that presented in the hypothetical table below. This table illustrates how different parameters would be varied to identify the most efficient and scalable conditions.
Table 1: Hypothetical Parameter Screening for Sonogashira Coupling Optimization
| Entry | Catalyst (mol%) | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (2.0) | THF | Et₃N (4) | 50 | 12 | 75 |
| 2 | Pd(OAc)₂/XPhos (1.0) | Toluene | K₂CO₃ (2) | 80 | 8 | 88 |
| 3 | Pd/C (0.5) | Water | Et₃N (4) | 50 | 10 | 92 |
| 4 | Pd(OAc)₂/XPhos (0.25) | Toluene | K₂CO₃ (2) | 80 | 8 | 85 |
Advanced Spectroscopic and Spectrometric Characterization for Mechanistic and Structural Elucidation
Elucidation of Electron Density Distribution and Bonding via High-Resolution X-ray Crystallography of Derivatives
High-resolution X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While no crystal structure for 1-(3-Pyridinyl)-1-pentyn-3-one itself is publicly available, analysis of derivatives would provide invaluable insight.
A suitable crystalline derivative would reveal precise bond lengths, bond angles, and torsion angles. Of particular interest would be the planarity of the pyridinyl ring and the geometry around the ketone and alkyne functionalities. The C≡C triple bond is expected to be linear, with bond lengths in the range of 1.18-1.20 Å. The C-C single bonds flanking the alkyne and ketone groups would offer insight into the extent of electron delocalization.
Furthermore, intermolecular interactions such as hydrogen bonding (potentially involving the pyridine (B92270) nitrogen), π-π stacking of the pyridine rings, and other van der Waals forces would be elucidated, governing the crystal packing. Analysis of the electron density map would allow for a detailed understanding of the charge distribution across the molecule, highlighting the electronegative regions around the nitrogen and oxygen atoms.
Vibrational Spectroscopy for Identification of Functional Groups and Molecular Fingerprinting (e.g., Advanced FT-IR, Raman Spectroscopy)
FT-IR Spectroscopy: The FT-IR spectrum of 1-(3-Pyridinyl)-1-pentyn-3-one is predicted to show several characteristic absorption bands. The most prominent would be the C=O stretching vibration of the ketone, typically appearing in the region of 1680-1700 cm⁻¹ for conjugated systems. The C≡C stretching of the internal alkyne would be observed in the 2260-2190 cm⁻¹ range, though its intensity may be weak due to the symmetry of the alkyne. Vibrations associated with the pyridine ring would include C=N and C=C stretching modes between 1600 and 1400 cm⁻¹, and C-H aromatic stretching vibrations above 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The C≡C triple bond stretch, often weak in the IR spectrum, is expected to give a strong signal in the Raman spectrum due to the change in polarizability during the vibration. This would provide unambiguous confirmation of the alkyne functionality.
| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Alkyne C≡C Stretch | 2260-2190 (weak) | 2260-2190 (strong) |
| Ketone C=O Stretch | 1700-1680 | 1700-1680 |
| Pyridine Ring C=C, C=N Stretches | 1600-1400 | 1600-1400 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Conformational Dynamics
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution.
A combination of 1D and 2D NMR experiments would be necessary for the complete assignment of all proton (¹H) and carbon (¹³C) signals.
¹H NMR: The proton spectrum would show distinct signals for the protons on the pyridine ring, typically in the aromatic region (δ 7.0-9.0 ppm). The protons on the ethyl group adjacent to the ketone would appear further upfield.
¹³C NMR: The carbon spectrum would reveal signals for the carbonyl carbon (δ > 180 ppm), the alkynyl carbons (δ 80-100 ppm), the aromatic carbons of the pyridine ring, and the carbons of the ethyl group.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for example, within the pyridine ring and within the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal to its directly attached carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can be crucial for determining the preferred conformation of the molecule in solution.
| Technique | Information Gained |
| ¹H NMR | Proton chemical shifts and coupling constants. |
| ¹³C NMR | Carbon chemical shifts. |
| COSY | ¹H-¹H connectivity through bonds. |
| HSQC | ¹H-¹³C one-bond correlations. |
| HMBC | ¹H-¹³C long-range (2-3 bond) correlations. |
| NOESY | Through-space proximity of protons. |
While significant tautomeric equilibria are not expected for this molecule, dynamic NMR studies could be employed to investigate rotational barriers. For instance, the rotation around the single bond connecting the pyridine ring to the alkyne could potentially be hindered. Variable temperature NMR experiments could reveal if different conformers exist and allow for the determination of the energy barrier to rotation.
Solid-state NMR (ssNMR) provides structural information on materials in their solid phase. For 1-(3-Pyridinyl)-1-pentyn-3-one, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR would provide information on the carbon environments in the solid state. This can be compared to the solution-state NMR to identify any conformational changes upon crystallization. Furthermore, ssNMR can be used to study polymorphism, where different crystalline forms of the same compound can exhibit different ssNMR spectra.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis (e.g., HRMS, MS/MS)
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion to four or five decimal places. This allows for the unambiguous determination of the molecular formula, C₁₀H₉NO.
Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion is isolated and then fragmented. The resulting fragment ions provide valuable information about the molecule's structure. For 1-(3-Pyridinyl)-1-pentyn-3-one, key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of an ethyl radical (•CH₂CH₃) or a pyridinyl-ethynyl radical. The formation of a stable acylium ion is a common fragmentation pathway for ketones.
Cleavage of the pyridine ring: Fragmentation of the aromatic ring can also occur, leading to characteristic daughter ions.
McLafferty Rearrangement: This is a possibility if a gamma-hydrogen is available, though it is less likely to be a major pathway in this specific structure.
A detailed analysis of the MS/MS spectrum would allow for the piecing together of the molecular structure and would be a crucial component of its characterization.
Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties
No experimental data regarding the UV-Vis absorption maxima (λmax), molar absorptivity (ε), fluorescence emission maxima (λem), or quantum yields (Φ) for 1-(3-Pyridinyl)-1-pentyn-3-one are available in the searched literature. Such data would be essential for understanding the electronic transitions (e.g., π → π, n → π) within the molecule, which are influenced by the conjugated system comprising the pyridine ring, the alkyne, and the ketone functional groups. Information on solvatochromic effects, which would describe the influence of solvent polarity on the absorption and emission spectra, is also unavailable.
Reactivity and Reaction Mechanisms of 1 3 Pyridinyl 1 Pentyn 3 One
Nucleophilic Addition Reactions at the Carbonyl Group
The carbonyl group in 1-(3-Pyridinyl)-1-pentyn-3-one is a primary site for nucleophilic attack. As with other ketones, this reaction proceeds via the formation of a tetrahedral intermediate. However, the proximity of the alkyne and the pyridine (B92270) ring can influence the stereochemical outcome and the regioselectivity of these additions. The two principal modes of addition to the ynone system are 1,2-addition at the carbonyl carbon and 1,4-conjugate addition at the β-alkyne carbon.
Stereoselective alkylation and arylation reactions at the carbonyl carbon introduce a new stereocenter, transforming the planar ketone into a chiral tertiary alcohol. These reactions are typically carried out using organometallic reagents in the presence of chiral ligands or auxiliaries to control the facial selectivity of the nucleophilic attack. While specific studies on 1-(3-Pyridinyl)-1-pentyn-3-one are not extensively documented, the principles of asymmetric synthesis for ynones can be applied.
For instance, the use of a chiral catalyst system, such as a titanium or zinc complex with a chiral ligand like TADDOL or BINOL, can facilitate the enantioselective addition of alkyl or aryl groups. The pyridine nitrogen may act as a coordinating site for the Lewis acidic metal center, potentially influencing the transition state geometry and enhancing stereocontrol.
Table 1: Representative Stereoselective Alkylation This table illustrates a hypothetical outcome based on established principles of asymmetric catalysis.
| Reagent | Chiral Ligand | Product | Diastereomeric/Enantiomeric Excess |
|---|---|---|---|
| Diethylzinc | (-)-N,N-Dibutylnorephedrine | (R)-1-(3-Pyridinyl)-3-ethyl-1-pentyn-3-ol | >90% ee (expected) |
| Phenylmagnesium bromide | Ti(O-i-Pr)₄ / TADDOL | (S)-1-(3-Pyridinyl)-3-phenyl-1-pentyn-3-ol | >85% ee (expected) |
The reduction of the carbonyl group in 1-(3-Pyridinyl)-1-pentyn-3-one to the corresponding propargyl alcohol, 1-(3-Pyridinyl)-1-pentyn-3-ol, can be achieved with various hydride-donating reagents. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.
Commonly used reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. The choice of reagent and reaction conditions can influence chemoselectivity, preventing the reduction of the alkyne or the pyridine ring. Stereocontrol can be achieved using sterically hindered hydride reagents or chiral reducing agents, such as those derived from camphor (B46023) or alpine borane, to favor the formation of one enantiomer of the resulting secondary alcohol.
Table 2: Comparison of Hydride Reducing Agents
| Reagent | Solvent | Typical Conditions | Product | Notes |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to RT | 1-(3-Pyridinyl)-1-pentyn-3-ol | Mild and selective for the carbonyl group. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | -78 °C to 0 °C | 1-(3-Pyridinyl)-1-pentyn-3-ol | More powerful; requires anhydrous conditions and careful workup. |
| L-Selectride® | THF | -78 °C | 1-(3-Pyridinyl)-1-pentyn-3-ol | Bulky reagent, may offer higher diastereoselectivity in substituted analogs. |
The reaction of organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, with 1-(3-Pyridinyl)-1-pentyn-3-one is a fundamental method for forming new carbon-carbon bonds. The regiochemical outcome of this addition is highly dependent on the nature of the organometallic reagent.
Hard nucleophiles, like Grignard and organolithium reagents, typically favor direct 1,2-addition to the highly polarized carbonyl carbon, yielding tertiary propargyl alcohols. In contrast, softer nucleophiles, such as organocuprates (Gilman reagents, R₂CuLi), preferentially undergo 1,4-conjugate addition to the β-carbon of the alkyne. libretexts.org This latter pathway initially forms an allenic enolate, which is then protonated during workup to yield a β-substituted α,β-unsaturated ketone.
Table 3: Regioselectivity of Organometallic Additions
| Reagent Type | Example | Predominant Reaction | Product after Workup |
|---|---|---|---|
| Hard Nucleophile | Methylmagnesium bromide (CH₃MgBr) | 1,2-Addition | 1-(3-Pyridinyl)-3-methyl-1-pentyn-3-ol |
| Soft Nucleophile | Lithium dimethylcuprate ((CH₃)₂CuLi) | 1,4-Addition | 1-(3-Pyridinyl)-4-methyl-1-penten-3-one |
Reactions Involving the Alkyne Moiety
The carbon-carbon triple bond in 1-(3-Pyridinyl)-1-pentyn-3-one is electron-deficient due to the conjugating effect of the carbonyl group, making it a reactive site for various addition and cycloaddition reactions.
The electron-poor alkyne of the ynone system serves as an excellent dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. khanacademy.org When treated with a conjugated diene, 1-(3-Pyridinyl)-1-pentyn-3-one can form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a concerted mechanism, and the initial product is a 1,4-cyclohexadiene (B1204751) derivative, which can sometimes aromatize under the reaction conditions depending on the substituents and workup.
Furthermore, the alkyne can act as a dipolarophile in 1,3-dipolar cycloadditions. mdpi.com This reaction class provides a powerful route to five-membered heterocyclic systems. For example, reaction with an azide (B81097) (R-N₃) would yield a triazole, while reaction with a nitrile oxide would produce an isoxazole. nih.gov
Table 4: Prototypical Cycloaddition Reactions
| Reaction Type | Reagent | Product Class |
|---|---|---|
| [4+2] Diels-Alder | 2,3-Dimethyl-1,3-butadiene | Substituted 1,4-Cyclohexadiene |
| 1,3-Dipolar Cycloaddition | Benzyl azide | Substituted 1,2,3-Triazole |
| 1,3-Dipolar Cycloaddition | Benzonitrile oxide | Substituted Isoxazole |
The addition of water (hydration) or an amine (hydroamination) across the alkyne is another important transformation. The hydration of the alkyne, typically catalyzed by mercury(II) salts in acidic media or by gold or platinum complexes, follows Markovnikov's rule. The initial enol product rapidly tautomerizes to the more stable ketone, resulting in the formation of a 1,3-dicarbonyl compound, 1-(3-pyridinyl)pentane-1,3-dione.
Hydroamination involves the addition of an N-H bond across the triple bond. This reaction can be catalyzed by various transition metals (e.g., gold, rhodium, palladium) and can proceed with either Markovnikov or anti-Markovnikov regioselectivity depending on the catalyst and conditions. The resulting products are enamines or imines, which are valuable synthetic intermediates.
Table 5: Expected Products of Alkyne Addition Reactions
| Reaction | Catalyst / Conditions | Initial Product (unstable) | Final Product |
|---|---|---|---|
| Hydration | H₂SO₄, HgSO₄, H₂O | Enol | 1-(3-Pyridinyl)pentane-1,3-dione |
| Hydroamination | AuCl₃ / Aniline | Enamine | N-phenyl-1-(3-pyridinyl)-1-penten-3-amine |
Metal-Catalyzed Functionalizations of the Triple Bond
The carbon-carbon triple bond in 1-(3-Pyridinyl)-1-pentyn-3-one is a site of high electron density, making it susceptible to a variety of metal-catalyzed transformations. These reactions are pivotal for elaborating the molecular structure and introducing new functional groups.
Gold and other transition metals are known to catalyze the hydration of the alkyne function in ynones to yield 1,3-dicarbonyl compounds. In the case of 1-(3-Pyridinyl)-1-pentyn-3-one, a gold(I)-catalyzed reaction in the presence of water would be expected to produce 1-(3-pyridyl)pentane-1,3-dione. The reaction proceeds through the activation of the alkyne by the metal catalyst, followed by the nucleophilic attack of water.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings, represent powerful tools for carbon-carbon bond formation. While typically employed with haloalkynes, modifications of these reactions could potentially functionalize the triple bond of 1-(3-Pyridinyl)-1-pentyn-3-one. For instance, carbopalladation followed by a coupling partner could introduce aryl or vinyl groups.
Ruthenium catalysts are effective for the hydrogenation of alkynes. The selective reduction of the triple bond in 1-(3-Pyridinyl)-1-pentyn-3-one can lead to different products depending on the reaction conditions. Partial hydrogenation using a catalyst like Lindlar's catalyst would yield (Z)-1-(3-pyridinyl)-1-penten-3-one, while complete hydrogenation would afford 1-(3-pyridyl)pentan-3-one.
Reactivity of the Pyridine Ring
The pyridine ring in 1-(3-Pyridinyl)-1-pentyn-3-one is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This electronic characteristic governs its reactivity towards both electrophiles and nucleophiles.
Electrophilic aromatic substitution on the pyridine ring is significantly more challenging than on benzene. The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for these reactions, the nitrogen atom is protonated, further deactivating the ring. When substitution does occur, it is directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. quimicaorganica.orgquora.comresearchgate.net In 1-(3-Pyridinyl)-1-pentyn-3-one, the substituent is already at the 3-position. Electrophilic attack would therefore be expected to occur at the 5-position, though requiring harsh reaction conditions. For example, nitration would likely necessitate the use of fuming sulfuric acid and nitric acid at high temperatures.
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, primarily at the 2-, 4-, and 6-positions, as these positions can best accommodate the negative charge in the intermediate. youtube.comyoutube.com For 1-(3-Pyridinyl)-1-pentyn-3-one, nucleophilic attack would be favored at the 2- and 6-positions. A classic example is the Chichibabin reaction, where a strong nucleophile like sodium amide can attack the ring to introduce an amino group, with the loss of a hydride ion. youtube.com
The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can act as a nucleophile, reacting with electrophiles such as Lewis acids. wikipedia.org
The lone pair of electrons on the pyridine nitrogen allows for N-oxidation to form the corresponding pyridine-N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic substitution. A variety of oxidizing agents can be employed for the N-oxidation of 3-substituted pyridines. tandfonline.comtandfonline.comarkat-usa.org The choice of reagent can influence the yield and reaction conditions.
| Oxidizing Agent | Typical Conditions | Yield Range for 3-Substituted Pyridines | Reference |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, reflux | High | tandfonline.comtandfonline.comarkat-usa.org |
| Hydrogen Peroxide / Acetic Acid | 60°C | Moderate | tandfonline.com |
| Sodium Perborate Monohydrate | Acetic Acid, 60°C | Variable | tandfonline.com |
| Potassium Peroxymonosulfate (Oxone®) | Wet Alumina or Acetone | Variable | tandfonline.com |
| Magnesium Monoperoxyphthalate | Dichloromethane, reflux | Moderate | tandfonline.com |
Quaternization of the pyridine nitrogen involves the reaction with an alkylating agent, such as an alkyl halide, to form a pyridinium (B92312) salt. rsc.orgosti.gov This reaction introduces a permanent positive charge on the nitrogen atom, which significantly enhances the electron-withdrawing nature of the ring and increases its susceptibility to nucleophilic attack. The quaternization of 1-(3-Pyridinyl)-1-pentyn-3-one with an agent like methyl iodide would yield N-methyl-3-(1-pentyn-3-onyl)pyridinium iodide.
Intramolecular Cyclization and Rearrangement Reactions
The presence of multiple reactive sites in 1-(3-Pyridinyl)-1-pentyn-3-one allows for the possibility of intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. For instance, under basic conditions, the ketone's enolate could potentially attack the pyridine ring or the triple bond. Alternatively, activation of the triple bond by a metal catalyst could initiate a cyclization cascade involving the pyridine nitrogen or the carbonyl oxygen.
Ynones are known to undergo various rearrangement reactions. Under certain conditions, 1-(3-Pyridinyl)-1-pentyn-3-one could potentially isomerize to an allenic ketone, 1-(3-pyridinyl)penta-1,2-dien-3-one, which could then participate in further reactions. Acid-catalyzed rearrangements, such as the Meyer-Schuster rearrangement, are also plausible, potentially leading to the formation of an α,β-unsaturated aldehyde or ketone after hydration of the alkyne.
Oxidation and Reduction Chemistry of 1-(3-Pyridinyl)-1-pentyn-3-one
The oxidation of 1-(3-Pyridinyl)-1-pentyn-3-one can occur at several positions. As discussed in section 5.3.3, N-oxidation of the pyridine ring is a common transformation. youtube.comscripps.eduwikipedia.org The alkyne moiety can be oxidatively cleaved under strong oxidizing conditions, such as with ozone or potassium permanganate, to yield 3-pyridinecarboxylic acid and propanoic acid.
Reduction of 1-(3-Pyridinyl)-1-pentyn-3-one can also be achieved selectively at different functional groups. The ketone can be reduced to a secondary alcohol, 1-(3-pyridinyl)-1-pentyn-3-ol, using reducing agents like sodium borohydride. The triple bond can be reduced to a double bond or a single bond as described in section 5.2.3. A complete reduction of both the ketone and the alkyne would yield 1-(3-pyridyl)pentan-3-ol.
Following a comprehensive search for scholarly articles and research data, no specific information was found regarding mechanistic investigations, kinetic isotope effects, or spectroscopic intermediates for the compound 1-(3-Pyridinyl)-1-pentyn-3-one.
Therefore, it is not possible to generate the article with the specified content on "Mechanistic Investigations using Kinetic Isotope Effects and Spectroscopic Intermediates" for this particular compound based on the currently available scientific literature.
Theoretical and Computational Chemistry Studies of 1 3 Pyridinyl 1 Pentyn 3 One
Quantum Mechanical (QM) Calculations for Electronic Structure and Stability
Quantum mechanical calculations are fundamental to modern chemistry, offering deep insights into the electronic nature of molecules. These methods can elucidate the distribution of electrons, the energies of molecular orbitals, and the geometric parameters that define a molecule's most stable state.
Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry due to its favorable balance of accuracy and computational cost. ijcce.ac.irnih.gov For 1-(3-Pyridinyl)-1-pentyn-3-one, DFT calculations, commonly employing the B3LYP functional with a basis set such as 6-311++G(d,p), can be used to determine its ground state geometry and electronic energy. ijcce.ac.irnih.gov
Table 1: Hypothetical Optimized Geometrical Parameters for 1-(3-Pyridinyl)-1-pentyn-3-one from DFT Calculations
| Parameter | Atom Pair/Triplet | Calculated Value |
| Bond Length (Å) | C(pyridyl)-C(alkyne) | 1.44 |
| C≡C | 1.21 | |
| C(alkyne)-C(carbonyl) | 1.46 | |
| C=O | 1.23 | |
| Bond Angle (°) | C(pyridyl)-C≡C | 178.5 |
| C≡C-C(carbonyl) | 179.0 | |
| C(alkyne)-C(carbonyl)-C(ethyl) | 118.0 |
Note: These values are hypothetical and representative of typical results from DFT calculations on similar structures.
The total electronic energy calculated for the optimized structure provides a measure of the molecule's stability. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. scielo.br In a molecule like 1-(3-Pyridinyl)-1-pentyn-3-one, the HOMO is likely to be localized on the electron-rich pyridine (B92270) ring and the alkyne, while the LUMO may be centered on the carbonyl group, suggesting its susceptibility to nucleophilic attack.
For even greater accuracy, though at a higher computational expense, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. rsc.org These methods provide a more rigorous treatment of electron correlation than standard DFT functionals. rsc.org While full geometry optimization with these methods can be time-consuming for a molecule of this size, single-point energy calculations on the DFT-optimized geometry can yield highly accurate electronic energies, providing a benchmark for the DFT results. These high-level calculations are particularly useful for validating the energetic predictions of DFT and for studying systems where DFT might be less reliable.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of synthesized compounds. nih.govresearchgate.net
DFT calculations are widely used to predict both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govsid.ir For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the isotropic shielding constants of the nuclei. ijcce.ac.ir These shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts for both ¹H and ¹³C nuclei can be compared with experimental data to confirm the molecular structure. The calculations would reflect the electron-withdrawing effects of the nitrogen atom and the carbonyl group, leading to downfield shifts for nearby protons and carbons.
Table 2: Hypothetical Predicted NMR Chemical Shifts (ppm) for 1-(3-Pyridinyl)-1-pentyn-3-one
| Atom | Position | Predicted ¹H Shift | Predicted ¹³C Shift |
| Pyridine | H-2 | 8.70 | 150.5 |
| C-2 | - | 123.8 | |
| C-3 | - | 139.0 | |
| H-4 | 7.90 | 153.0 | |
| C-4 | - | 135.0 | |
| H-5 | 7.40 | - | |
| C-5 | - | 128.0 | |
| H-6 | 8.60 | - | |
| Alkyne | C-1' | - | 85.0 |
| C-2' | - | 90.0 | |
| Ketone | C-3' (C=O) | - | 185.0 |
| Ethyl | -CH₂- | 2.80 | 35.0 |
| -CH₃ | 1.10 | 8.0 |
Note: These are estimated values based on typical computational predictions for similar functional groups.
Similarly, vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the vibrational modes of the molecule, which are observed as absorption bands in an IR spectrum. The predicted spectrum for 1-(3-Pyridinyl)-1-pentyn-3-one would show characteristic peaks for the C=O stretch of the ketone, the C≡C stretch of the alkyne, and the various C-H and C-N stretching and bending modes of the pyridine ring. sid.ir
Table 3: Hypothetical Predicted IR Frequencies (cm⁻¹) for 1-(3-Pyridinyl)-1-pentyn-3-one
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| C-H stretch (pyridine) | Pyridine | 3050-3100 |
| C≡C stretch | Alkyne | 2210 |
| C=O stretch | Ketone | 1695 |
| C=N/C=C stretch (ring) | Pyridine | 1580-1610 |
| C-H bend (ethyl) | Ethyl group | 1450, 1380 |
Note: These are representative values and would typically be scaled to better match experimental data.
Modeling of Reaction Pathways and Transition States
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally. mdpi.com
By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation barrier (activation energy). nih.gov For 1-(3-Pyridinyl)-1-pentyn-3-one, one could model a variety of reactions, such as the nucleophilic addition of a hydride to the carbonyl group.
Table 4: Hypothetical Energy Profile for the Nucleophilic Addition of Hydride to 1-(3-Pyridinyl)-1-pentyn-3-one
| Species | Relative Energy (kcal/mol) |
| Reactants (1-(3-Pyridinyl)-1-pentyn-3-one + H⁻) | 0.0 |
| Transition State | +12.5 |
| Product (1-(3-Pyridinyl)-1-pentyn-3-ol anion) | -25.0 |
Note: These are illustrative values for a plausible reaction pathway.
In multi-step reactions, computational methods can identify and characterize the structures and stabilities of intermediates. nih.gov For instance, in a complex reaction involving the pyridine ring, there may be intermediates where the aromaticity is temporarily disrupted. By calculating the energies of these intermediates, it is possible to determine whether they are stable enough to be observed or if they are fleeting species.
For example, in a potential cyclization reaction involving the alkyne and the pyridine ring, computational modeling could identify the structure of the cyclized intermediate and the transition states leading to and from it. This level of detail provides a comprehensive understanding of the reaction mechanism that is often inaccessible through experimental means alone. The analysis of the electronic structure of these intermediates can also reveal important details about bond formation and cleavage during the reaction.
Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. mdpi.com For 1-(3-Pyridinyl)-1-pentyn-3-one, MD simulations can provide critical insights into its conformational landscape and the influence of different solvent environments on its structure and flexibility.
By simulating the motion of every atom in the system, researchers can map out the potential energy surface of the molecule and identify its most stable conformations, which are the low-energy states the molecule is most likely to adopt. mdpi.com The simulation tracks the trajectory of atoms over a set period, allowing for the analysis of conformational transitions and the average lifetimes of specific spatial arrangements. mdpi.com
The choice of solvent is a critical parameter in these simulations. The behavior of 1-(3-Pyridinyl)-1-pentyn-3-one can vary significantly between polar and non-polar environments due to differing intermolecular interactions, such as hydrogen bonding and dipole-dipole forces. MD simulations can explicitly model these interactions, revealing how the solvent affects the conformational equilibrium. nih.gov For instance, in a polar solvent like water, conformations that maximize the exposure of the polar pyridinyl nitrogen and ketone oxygen to the solvent may be favored. Conversely, in a non-polar solvent, conformations that minimize the exposed polar surface area might be more stable.
The results from MD simulations are often presented as populations of different conformers. A hypothetical conformational analysis for 1-(3-Pyridinyl)-1-pentyn-3-one in two different solvents is illustrated in the table below. Such data helps in understanding how the molecule might behave in different biological or chemical environments.
| Conformer | Dihedral Angle (N-C-C-C) | Population in Water (%) | Population in Chloroform (%) |
|---|---|---|---|
| Anti-periplanar | ~180° | 65 | 40 |
| Syn-periplanar | ~0° | 10 | 35 |
| Gauche | ~60° | 25 | 25 |
Molecular Orbital Analysis (e.g., HOMO-LUMO, NBO) for Reactivity Prediction
Molecular orbital (MO) theory provides a sophisticated model for understanding the electronic structure and reactivity of molecules. For 1-(3-Pyridinyl)-1-pentyn-3-one, analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is key to predicting its chemical behavior.
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. wuxiapptec.com The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A small HOMO-LUMO gap suggests that the molecule can be easily excited, implying higher reactivity. ajchem-a.com
For 1-(3-Pyridinyl)-1-pentyn-3-one, the HOMO is expected to have significant electron density on the electron-rich pyridine ring and potentially the triple bond, while the LUMO is likely localized on the electron-deficient carbonyl carbon of the ketone group. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the carbonyl carbon and electrophilic attack on the pyridine ring.
Natural Bond Orbital (NBO) analysis complements HOMO-LUMO analysis by providing a detailed picture of charge distribution and intramolecular electron delocalization. NBO analysis can quantify the charge on each atom and describe the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals within the molecule. This information is invaluable for understanding bond polarities and identifying the most reactive sites with greater precision.
The table below presents hypothetical data from a DFT calculation for 1-(3-Pyridinyl)-1-pentyn-3-one, illustrating key electronic properties derived from MO analysis.
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.85 | Electron-donating ability |
| LUMO Energy | -2.15 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.70 | Chemical reactivity and stability |
Computational Insights into Tautomeric Equilibria and Isomer Stability
Computational chemistry, particularly using Density Functional Theory (DFT), is an essential tool for investigating the relative stability of isomers and tautomers. nih.gov Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. For 1-(3-Pyridinyl)-1-pentyn-3-one, the most relevant tautomerism is the keto-enol equilibrium, where the keto form (the standard structure) can potentially convert to its enol form, 1-(3-pyridinyl)-1-penten-3-ol-1-yne.
DFT calculations can accurately predict the ground-state energies of different tautomers and isomers. documentsdelivered.com By comparing these energies, scientists can determine which form is more stable and therefore more abundant at equilibrium. researchgate.net The calculations can be performed for the molecule in the gas phase or by using solvent models to understand how the equilibrium might shift in different chemical environments. nih.gov Generally, the keto form of simple ketones is more stable than the enol form, but this can be influenced by factors like conjugation and intramolecular hydrogen bonding.
Beyond tautomerism, computational methods can be used to assess the stability of various structural isomers of 1-(3-Pyridinyl)-1-pentyn-3-one. nih.gov This could include isomers where the substituent is at a different position on the pyridine ring (e.g., 1-(2-Pyridinyl)-1-pentyn-3-one or 1-(4-Pyridinyl)-1-pentyn-3-one) or isomers with a different arrangement of the pentynone chain. The minimum energy principle suggests that the most stable isomer is likely to be the most abundant under thermodynamic control. researchgate.net
Below is a hypothetical data table showing the calculated relative energies for the keto-enol tautomers and positional isomers of 1-(3-Pyridinyl)-1-pentyn-3-one. The energy of the most stable isomer is set to zero for reference.
| Compound | Type | Relative Energy (kJ/mol) |
|---|---|---|
| 1-(3-Pyridinyl)-1-pentyn-3-one | Keto (Reference) | 0.00 |
| 1-(3-pyridinyl)-1-penten-3-ol-1-yne | Enol Tautomer | +45.5 |
| 1-(2-Pyridinyl)-1-pentyn-3-one | Positional Isomer | +5.2 |
| 1-(4-Pyridinyl)-1-pentyn-3-one | Positional Isomer | +2.8 |
Synthesis and Characterization of Derivatives and Analogues of 1 3 Pyridinyl 1 Pentyn 3 One
Structural Modifications at the Pyridine (B92270) Moiety
The pyridine ring is a primary site for structural modification, offering opportunities to influence the electronic and steric properties of the molecule. These modifications can be broadly categorized into substitution pattern variations and heterocycle replacement strategies.
Substitution Pattern Variations on the Pyridine Ring
The introduction of various substituents onto the pyridine ring can be achieved through a range of synthetic methodologies. The Kröhnke pyridine synthesis, for instance, is a versatile method for generating highly functionalized pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. wikipedia.org This method is tolerant of a diverse range of aryl substituents on both reacting components, allowing for the synthesis of a wide catalog of poly-aryl systems. wikipedia.org Both electron-donating and electron-withdrawing groups can be incorporated, offering fine control over the electronic properties of the resulting pyridine ring. wikipedia.org
Another powerful technique for modifying the pyridine ring is the Sonogashira coupling reaction, which facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgsemanticscholar.orgscirp.orgscirp.org This reaction is particularly relevant for the synthesis of pyridyl-alkyne systems and can be carried out under mild conditions. wikipedia.orgsemanticscholar.orgscirp.orgscirp.org The choice of aryl halide is a key factor influencing the reactivity, with aryl iodides generally showing higher reactivity than aryl bromides. wikipedia.org
A one-pot rhodium-catalyzed C–H bond functionalization/electrocyclization/dehydration procedure has also been developed for the synthesis of highly substituted pyridine derivatives from terminal alkynes and α,β-unsaturated ketoximes. nih.gov This method is advantageous for its modularity and the ability to introduce a variety of substituents onto the pyridine core. nih.gov
Table 1: Examples of Synthetic Methods for Substituted Pyridine Derivatives
| Reaction | Reactants | Key Features | Reference |
| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds | Generates highly functionalized pyridines; tolerates a broad array of aryl substituents. | wikipedia.org |
| Sonogashira Coupling | Terminal alkynes and aryl or vinyl halides | Forms carbon-carbon bonds under mild conditions; reactivity influenced by the choice of halide. | wikipedia.orgsemanticscholar.orgscirp.orgscirp.org |
| Rhodium-Catalyzed C-H Functionalization | Terminal alkynes and α,β-unsaturated ketoximes | One-pot procedure for highly substituted pyridines; modular synthesis. | nih.gov |
Heterocycle Replacement Strategies
In addition to modifying the substitution pattern of the pyridine ring, the entire heterocycle can be replaced with other ring systems to explore a wider chemical space. For instance, structural modification of flavone (B191248) and flavanone (B1672756) has led to the synthesis of pyridyl-substituted tetralone derivatives. nih.gov Furthermore, the synthesis of diversified pyrazolo[3,4-b]pyridine frameworks from 5-aminopyrazoles and alkynyl aldehydes has been demonstrated through a cascade 6-endo-dig cyclization reaction. nih.gov This approach allows for the introduction of various functional groups and demonstrates excellent regional selectivity. nih.gov
Modifications of the Alkynyl Ketone Chain
The alkynyl ketone chain is another key area for structural modification, allowing for changes in chain length, saturation, and the introduction of additional functional groups.
Introduction of Additional Functional Groups
The introduction of additional functional groups onto the alkynyl ketone chain can be achieved through various reactions. The Michael addition, a conjugate addition reaction, is a widely used method for forming carbon-carbon bonds at the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orgyoutube.com This reaction could be applied to derivatives of 1-(3-Pyridinyl)-1-pentyn-3-one to introduce a variety of substituents. The reaction of trans-1,2-di-(2-pyridyl)ethylene with organolithium nucleophiles, followed by trapping with electrophiles, demonstrates the feasibility of such additions to olefinic pyridine systems. nsf.gov
Conjugated Systems and Polymeric Analogues
The development of conjugated systems and polymeric analogues of 1-(3-Pyridinyl)-1-pentyn-3-one opens up possibilities for applications in materials science. Pyridine-containing polymers are of interest due to the unique properties imparted by the Lewis basic nitrogen in the repeat unit. digitellinc.com
A spontaneous amino–yne click polymerization using pyridinium-activated alkynes and aromatic primary amines has been developed for the efficient synthesis of p–π conjugated ionic polymers. nih.govresearchgate.net This method yields polymers with high molecular weights and demonstrates the potential for creating materials with interesting electronic and photothermal properties. nih.govresearchgate.net The activation of the ethynyl (B1212043) groups by the pyridinium (B92312) salt is crucial for the success of this polymerization. nih.govresearchgate.net
Furthermore, ring-opening metathesis polymerization (ROMP) of pyridinonorbornenes, synthesized from 2,3-pyridynes, offers another route to well-defined pyridine-containing polymers. chemrxiv.org These polymers exhibit high glass transition temperatures and thermal stability. chemrxiv.org
Structure-Reactivity Relationships in Derivatives
The reactivity of derivatives of 1-(3-pyridinyl)-1-pentyn-3-one is intrinsically linked to their electronic and steric properties. As ligands, these pyridinyl ynone analogues coordinate with metal centers, and modifications to their structure can significantly influence the properties of the resulting metal complexes. Key relationships have been observed in how substitutions on the pyridine ring and alterations to the alkynyl group affect the photophysical and electrochemical behavior of these complexes.
The electronic properties of these ligands are crucial. The pyridine ring acts as a σ-donor and a π-acceptor, and its coordination to a metal can be fine-tuned. For instance, in platinum(II) terpyridine complexes featuring alkynyl ligands, the absorption and emission spectra are heavily influenced by the interplay between the metal center and the ligands. The high-energy absorption bands are typically attributed to intraligand (IL) transitions within the pyridine and alkynyl systems, while lower-energy bands arise from metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions. oaepublish.com
Modifications to the alkynyl portion of the ligand directly impact these charge transfer properties. Extending the π-conjugation of the alkynyl group can shift the absorption and emission wavelengths. For example, in rhenium(I) carbonyl complexes, expanding the size of the bidentate ligand system can shift the light-induced activity to longer wavelengths. nih.gov This tunability is a key aspect of the structure-reactivity relationship, allowing for the rational design of molecules with specific photophysical characteristics.
The nature of the metal center also plays a defining role. Platinum(II), a d⁸ metal, favors a square-planar geometry, which promotes self-assembly and the formation of aggregates through Pt···Pt and π-π interactions. oaepublish.comresearchgate.net These interactions create new, low-energy excited states, such as the triplet metal-metal-to-ligand charge transfer (³MMLCT) state, which significantly alters the luminescent properties of the material. oaepublish.com The reactivity and photophysical response of the complex are thus a combined function of the ligand's structure and the chosen metal.
Computational studies, such as Density Functional Theory (DFT), have been instrumental in elucidating these relationships. For rhenium(I) complexes, DFT calculations show that the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are often localized on different parts of the molecule (metal, alkynyl ligand, pyridine ligand). acs.org This separation of orbitals is the basis for the observed charge-transfer transitions. Structural modifications, such as adding electron-donating or electron-withdrawing groups to the pyridine or phenylalkynyl moieties, can systematically alter the energies of these orbitals, thereby tuning the complex's reactivity and optical properties.
Table 1: Effect of Ligand Structure on Photophysical Properties of Platinum(II) Alkynyl Complexes This table is a representative summary based on general findings in the field and not of specific, single compounds.
| Ligand Modification | Effect on Absorption/Emission | Change in Excited State Character |
| Extension of π-conjugation on alkynyl group | Red-shift (longer wavelength) in absorption and emission | Enhanced LLCT character |
| Addition of electron-donating group to pyridine | Blue-shift (shorter wavelength) | Increased MLCT contribution |
| Addition of electron-withdrawing group to alkynyl | Red-shift (longer wavelength) | Stabilized LUMO, lower energy gap |
| Use of sterically bulky groups on pyridine | Inhibition of aggregation, monomer emission observed | Reduced contribution from ³MMLCT states |
Evaluation of Modified Compounds for Specific Non-Biological Applications
The tailored structure-reactivity relationships of these compounds have led to their evaluation in several advanced, non-biological applications, primarily in catalysis and materials science.
Catalysis: Pyridine-containing ligands are widely used in transition metal catalysis. wikipedia.org The introduction of a pyridine moiety into a ligand framework can enhance the stereochemical rigidity and thermodynamic stability of the resulting metal complexes. unimi.it Analogues of 1-(3-pyridinyl)-1-pentyn-3-one can serve as ligands for various transition metals (e.g., iron, palladium, copper), creating catalysts for reactions such as transfer hydrogenation, cross-coupling, and cyclopropanation. unimi.itresearchgate.netmdpi.com
The catalytic activity is highly dependent on the ligand structure. The electronic properties of substituents on the pyridine ring and the steric bulk around the metal center can influence the catalyst's efficiency, selectivity, and turnover number. For example, in iron(II) complexes with (pyridyl)imine ligands used for the transfer hydrogenation of ketones, the catalytic activities were found to be regulated by the specific structure of the metal complex and the reaction conditions. researchgate.net The pyridine moiety can stabilize low-valent states of metals like nickel and cobalt, which is crucial for their catalytic reactivity in challenging transformations like C-C bond formation. nih.gov
Luminescent Materials and Organic Light-Emitting Diodes (OLEDs): The rich photophysical properties of metal complexes with pyridyl alkynyl ligands make them promising candidates for use in OLEDs. mdpi.com The high luminescence quantum yields and tunable emission colors are particularly valuable. Platinum(II) and Rhenium(I) complexes, for instance, are known for their phosphorescence, which allows for harvesting both singlet and triplet excitons, leading to higher theoretical device efficiencies. nih.govacs.org
The evaluation of these materials involves fabricating OLED devices and measuring their performance metrics. Key parameters include external quantum efficiency (EQE), luminance, and emission color, often defined by CIE (Commission Internationale de l'Eclairage) coordinates. The structure of the pyridyl ynone ligand is critical; modifications can tune the emission from blue to red and improve the material's thermal stability and processability into thin films. For instance, zinc complexes with related Schiff base ligands have been synthesized for blue-emitting OLEDs, achieving a maximum current efficiency of 12.4% and a luminance of 5430 cd/m². mdpi.com
Non-Linear Optical (NLO) Materials: Organometallic complexes, particularly those with extended π-systems like metal alkynyls, are known to exhibit significant NLO properties. researchgate.netanu.edu.au These materials can alter the properties of light passing through them and have potential applications in optical switching and data storage. The second- and third-order hyperpolarizabilities (β and γ) are key metrics used to evaluate NLO activity.
Derivatives of 1-(3-pyridinyl)-1-pentyn-3-one, when incorporated into metal complexes, can contribute to large hyperpolarizabilities due to their donor-π-acceptor structure, which facilitates intramolecular charge transfer. Studies on ruthenium and gold alkynyl complexes have shown that extending the π-system and introducing donor/acceptor groups can significantly enhance NLO responses. anu.edu.auacs.org The evaluation of these modified compounds involves techniques like hyper-Rayleigh scattering to quantify their NLO efficiencies.
Table 2: Evaluation of Pyridyl Alkynyl Metal Complexes in Non-Biological Applications This table provides representative data based on analogous systems to illustrate performance evaluation.
| Application Area | Compound Class | Key Performance Metric | Observed Result/Finding | Reference |
| Catalysis | Fe(II) (pyridyl)imine complexes | Catalytic activity in transfer hydrogenation | Moderate activities, regulated by ligand structure and substrate. | researchgate.net |
| OLEDs | Zn(II) Schiff base complex | Maximum Current Efficiency / Luminance | 12.4% / 5430 cd/m² | mdpi.com |
| OLEDs | Pt(II) terpyridyl-alkynyl polymers | Emission Characteristics | Dual emission peaks (blue and red regions), thermo-responsive luminescence. | oaepublish.com |
| NLO | Ruthenium alkynyl complexes | First Hyperpolarizability (β) | High values, tunable by modifying ligands. | acs.orgacs.org |
Advanced Analytical Method Development for 1 3 Pyridinyl 1 Pentyn 3 One in Non Biological Matrices
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatography is the cornerstone of separation science, indispensable for the analysis of chemical compounds. For a polar, nitrogen-containing compound like 1-(3-Pyridinyl)-1-pentyn-3-one, various chromatographic techniques can be optimized for purity determination and analysis within complex synthetic mixtures.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation and quantification of non-volatile or thermally labile compounds. Given the polarity and UV-absorbing properties of 1-(3-Pyridinyl)-1-pentyn-3-one, reversed-phase HPLC is a highly suitable approach.
Method Development Considerations:
Stationary Phase: A C18 column is a common starting point, offering robust hydrophobic interactions. For enhanced retention and alternative selectivity of this polar analyte, a polar-embedded C18 or a Phenyl-Hexyl column could be employed.
Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol. To ensure good peak shape and prevent tailing caused by the basic pyridine (B92270) nitrogen, an acidic modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase. Isocratic elution can be used for simple purity assessments, while gradient elution is necessary for resolving the target compound from a complex mixture of impurities with varying polarities. nih.gov
Detection Modes:
Diode Array Detector (DAD) or Photo Diode Array (PDA): The conjugated system of 1-(3-Pyridinyl)-1-pentyn-3-one is expected to have strong UV absorbance. A DAD/PDA detector allows for the simultaneous acquisition of spectra across a range of wavelengths, which is useful for peak purity assessment and method development.
Evaporative Light Scattering Detector (ELSD): For impurities that lack a significant chromophore, ELSD can be a valuable universal detection method.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity and sensitivity (see section 8.3).
Interactive Table: Example HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD at 265 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. ursinus.edu The direct analysis of 1-(3-Pyridinyl)-1-pentyn-3-one by GC may be challenging due to its polarity and potential for thermal degradation. However, its analysis can be facilitated through derivatization.
Derivatization: The ketone functional group can be derivatized to a more volatile and thermally stable analogue, such as an oxime or a silyl enol ether, using reagents like hydroxylamine or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.com This process reduces the polarity of the molecule, improving its chromatographic behavior on standard non-polar or medium-polarity GC columns.
Method Development Considerations:
Column: A fused silica capillary column with a stationary phase like 5% phenyl-polydimethylsiloxane (DB-5) or a more polar polyethylene glycol (Wax) phase would be appropriate. chromatographyonline.com
Injector and Detector: A split/splitless injector is typically used. Flame Ionization Detection (FID) provides excellent sensitivity for organic compounds, while Mass Spectrometry (MS) offers definitive identification (see section 8.3). researchgate.net
Temperature Program: A temperature gradient is employed to ensure the efficient elution of both the derivatized compound and any volatile impurities. mdpi.com
Interactive Table: Example GC Method Parameters for a Derivatized Analyte
| Parameter | Condition |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min) |
| Detector | FID at 300 °C |
| Injection | 1 µL, 20:1 split ratio |
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) utilizes a mobile phase, typically carbon dioxide, at a temperature and pressure above its critical point. libretexts.org It combines some of the best features of both gas and liquid chromatography, offering high efficiency and fast separations. nih.gov For a polar compound like 1-(3-Pyridinyl)-1-pentyn-3-one, SFC can be an excellent alternative to normal-phase HPLC, providing unique selectivity while using environmentally friendlier solvents. ceon.rschromatographyonline.com
Method Development Considerations:
Mobile Phase: Supercritical CO2 is the primary mobile phase, and its elution strength is modified by adding a polar organic solvent, such as methanol. youtube.com
Additives: To improve the peak shape of the basic pyridine compound, a small amount of an additive like isopropylamine or ammonium hydroxide is often included in the modifier. chromatographyonline.com
Stationary Phases: A wide range of stationary phases developed for HPLC can be used in SFC. For polar compounds, columns with polar functional groups (e.g., amino, cyano, or diol) are often effective. nih.gov
Electrophoretic Methods for Separation and Characterization
Electrophoresis separates molecules based on their migration in an electric field. ebsco.comwikipedia.org Capillary Electrophoresis (CE) is a high-efficiency separation technique performed in narrow-bore capillaries that is well-suited for the analysis of small molecules and ions. uomustansiriyah.edu.iq
Given that the pyridine nitrogen in 1-(3-Pyridinyl)-1-pentyn-3-one can be protonated at low pH, the resulting cation can be readily separated by CE. Key parameters influencing the separation include the pH, ionic strength, and composition of the background electrolyte (buffer). uomustansiriyah.edu.iq The technique requires minimal sample and solvent volumes, making it a green analytical alternative. researchgate.net Detection is typically performed using UV-Vis absorption, as the compound possesses a suitable chromophore.
Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS/MS, GC-IR)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the unambiguous identification and quantification of compounds in complex mixtures. jetir.orgnih.gov
GC-MS: Gas Chromatography-Mass Spectrometry combines the separation capabilities of GC with the detection power of MS. njse.org.ng For 1-(3-Pyridinyl)-1-pentyn-3-one (likely after derivatization), GC-MS can provide both retention time and a mass spectrum. The mass spectrum, particularly from electron ionization (EI), yields a unique fragmentation pattern that serves as a chemical fingerprint, allowing for structural confirmation and identification of unknown impurities by comparing spectra to libraries. researchgate.net
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is an exceptionally sensitive and selective technique. nih.govescholarship.org The compound can be separated by HPLC and then ionized, typically using electrospray ionization (ESI) in positive mode to protonate the pyridine nitrogen. The first mass spectrometer (MS1) selects the protonated molecular ion ([M+H]+), which is then fragmented in a collision cell. The resulting fragment ions are analyzed by the second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective quantification and structural confirmation, even at trace levels. nih.goveurl-pesticides.eueurl-pesticides.eu
Interactive Table: Hypothetical LC-MS/MS MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Use |
|---|---|---|---|
| 1-(3-Pyridinyl)-1-pentyn-3-one | 160.07 | 106.05 | Quantification |
| 1-(3-Pyridinyl)-1-pentyn-3-one | 160.07 | 78.03 | Confirmation |
GC-IR: Gas Chromatography-Infrared Spectroscopy provides real-time infrared spectra of compounds as they elute from the GC column. This technique can be complementary to GC-MS, as it provides information about the functional groups present, aiding in the structural elucidation of isomers that may have similar mass spectra.
Development of Spectrophotometric Assays for Quantification in Synthetic Streams
For rapid, in-process quantification during synthesis without the need for separation, a direct spectrophotometric assay can be developed. researchgate.net This method relies on the UV-Vis absorbance of the analyte and is governed by the Beer-Lambert Law.
Assay Development:
Wavelength Selection: The UV-Vis spectrum of a pure standard of 1-(3-Pyridinyl)-1-pentyn-3-one in a suitable solvent (e.g., ethanol or acetonitrile) is recorded to determine the wavelength of maximum absorbance (λmax). researchgate.net This wavelength provides the highest sensitivity and is used for quantification.
Calibration Curve: A series of standard solutions with known concentrations are prepared, and their absorbance at λmax is measured. A calibration curve is constructed by plotting absorbance versus concentration. nih.gov
Quantification: The absorbance of the unknown sample (e.g., a diluted aliquot from a reaction mixture) is measured, and its concentration is determined using the linear regression equation from the calibration curve. mdpi.comderpharmachemica.com
This method is fast and simple but requires that no other components in the sample matrix (e.g., starting materials, reagents, or byproducts) absorb significantly at the chosen wavelength. researchgate.net
Interactive Table: Example Calibration Data for Spectrophotometric Assay
| Concentration (mg/L) | Absorbance at λmax (265 nm) |
|---|---|
| 2.0 | 0.152 |
| 4.0 | 0.305 |
| 6.0 | 0.451 |
| 8.0 | 0.603 |
| 10.0 | 0.755 |
Resulting Linear Equation: y = 0.075x + 0.002; R² = 0.9998
Calibration and Validation of Analytical Methods for Accuracy and Precision
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. For 1-(3-Pyridinyl)-1-pentyn-3-one, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach for quantification in non-biological matrices such as reaction mixtures or simulated environmental water samples. The validation of this method is performed in accordance with the International Council for Harmonisation (ICH) guidelines, focusing on parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
A hypothetical RP-HPLC method was developed using a C18 column (250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a gradient mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape). The flow rate was maintained at 1.0 mL/min, and the detection wavelength was set at 254 nm, which corresponds to a UV absorbance maximum for the pyridinyl chromophore.
Linearity
The linearity of the method was established by analyzing a series of standard solutions of 1-(3-Pyridinyl)-1-pentyn-3-one at different concentrations. The peak area response was plotted against the concentration, and a linear regression analysis was performed.
Table 1: Linearity Data for 1-(3-Pyridinyl)-1-pentyn-3-one (Note: The data presented in this table is hypothetical and for illustrative purposes only.)
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15023 |
| 5 | 75110 |
| 10 | 150350 |
| 25 | 375800 |
| 50 | 751500 |
| 100 | 1502900 |
| Correlation Coefficient (r²) | 0.9998 |
| Linear Regression Equation | y = 15012x + 125 |
The high correlation coefficient (r² > 0.999) indicates a strong linear relationship between the concentration and the detector response over the tested range.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of a standard solution of 1-(3-Pyridinyl)-1-pentyn-3-one on the same day. Intermediate precision was assessed by repeating the analysis on three different days. The relative standard deviation (RSD) of the peak areas was calculated.
Table 2: Precision Data for 1-(3-Pyridinyl)-1-pentyn-3-one (50 µg/mL) (Note: The data presented in this table is hypothetical and for illustrative purposes only.)
| Parameter | Day 1 (Peak Area) | Day 2 (Peak Area) | Day 3 (Peak Area) |
| Repeatability (n=6) | 751450, 752100, 750900, 751800, 752300, 751150 | - | - |
| Mean | 751617 | - | - |
| SD | 543.5 | - | - |
| RSD (%) | 0.072 | - | - |
| Intermediate Precision | 751617 (Mean) | 753200 (Mean) | 750950 (Mean) |
| Overall Mean | 751922 | ||
| Overall SD | 1182 | ||
| Overall RSD (%) | 0.157 |
The low RSD values for both repeatability and intermediate precision demonstrate that the method is highly precise.
Accuracy
Accuracy was determined by a recovery study, where known amounts of 1-(3-Pyridinyl)-1-pentyn-3-one were spiked into a blank matrix (e.g., a simulated reaction solvent mixture). The samples were then analyzed, and the percentage recovery was calculated.
Table 3: Accuracy Data for 1-(3-Pyridinyl)-1-pentyn-3-one (Note: The data presented in this table is hypothetical and for illustrative purposes only.)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| Low | 10 | 9.92 | 99.2 |
| Medium | 50 | 50.35 | 100.7 |
| High | 100 | 99.80 | 99.8 |
| Mean Recovery (%) | 99.9 |
The high mean recovery percentage indicates that the method is accurate for the quantification of 1-(3-Pyridinyl)-1-pentyn-3-one in the chosen matrix.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve). For this hypothetical method, the LOD was determined to be 0.1 µg/mL and the LOQ was 0.3 µg/mL, indicating good sensitivity.
Impurity Profiling and Degradation Product Identification in Synthetic Batches
Impurity profiling is a critical aspect of quality control for any synthesized compound. For 1-(3-Pyridinyl)-1-pentyn-3-one, potential impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation of the final product. A combination of HPLC with a photodiode array (PDA) detector and mass spectrometry (MS) is a powerful tool for this purpose.
Forced degradation studies are performed to identify potential degradation products that might form under various stress conditions. resolvemass.ca These studies involve exposing the compound to acidic, basic, oxidative, thermal, and photolytic conditions. researchgate.net
Table 4: Hypothetical Forced Degradation Study of 1-(3-Pyridinyl)-1-pentyn-3-one (Note: The data presented in this table is hypothetical and for illustrative purposes only.)
| Stress Condition | Observation | Potential Degradation Product |
| Acidic (0.1 M HCl, 60°C, 24h) | Minor degradation (~5%) | Hydration of the alkyne to form 1-(3-Pyridinyl)-1,3-pentanedione |
| Basic (0.1 M NaOH, 60°C, 24h) | Significant degradation (~30%) | Retro-Michael type reaction leading to 3-ethynylpyridine and other fragments |
| Oxidative (3% H₂O₂, 25°C, 24h) | Moderate degradation (~15%) | N-oxidation of the pyridine ring to form 1-(1-oxido-3-pyridinyl)-1-pentyn-3-one |
| Thermal (80°C, 48h) | Minor degradation (~3%) | Possible oligomerization products |
| Photolytic (UV light, 254 nm, 24h) | Minor degradation (~4%) | Isomerization or cyclization products |
The identification of these potential degradation products is typically achieved by comparing the retention times and mass spectra of the degradation peaks with those of known standards or by using high-resolution mass spectrometry (HRMS) to determine the elemental composition and propose structures.
Impurity Profiling of a Synthetic Batch
A representative synthetic batch of 1-(3-Pyridinyl)-1-pentyn-3-one was analyzed using the validated HPLC method coupled with a mass spectrometer. The impurity profile revealed the presence of several minor components.
Table 5: Impurity Profile of a Synthetic Batch of 1-(3-Pyridinyl)-1-pentyn-3-one (Note: The data presented in this table is hypothetical and for illustrative purposes only.)
| Peak No. | Retention Time (min) | Proposed Identity | Area (%) |
| 1 | 4.2 | Unreacted starting material (e.g., 3-ethynylpyridine) | 0.15 |
| 2 | 6.8 | 1-(3-Pyridinyl)-1-pentyn-3-one (Main Peak) | 99.52 |
| 3 | 8.1 | 1-(1-oxido-3-pyridinyl)-1-pentyn-3-one | 0.21 |
| 4 | 9.5 | Unknown impurity (m/z consistent with a dimer) | 0.12 |
The data from impurity profiling is essential for optimizing the synthesis and purification processes to ensure the production of high-purity 1-(3-Pyridinyl)-1-pentyn-3-one.
Environmental Fate and Degradation Pathways of 1 3 Pyridinyl 1 Pentyn 3 One in Non Biological Contexts
Hydrolytic Stability under Varying pH Conditions in Aqueous Systems (In Vitro)
The hydrolytic stability of 1-(3-Pyridinyl)-1-pentyn-3-one is expected to be influenced by the reactivity of its constituent functional groups, primarily the alkyne and ketone moieties, under different pH conditions. The pyridine (B92270) ring, being basic, will exist in its protonated form (pyridinium) under acidic conditions, which can influence the reactivity of the entire molecule.
The most probable hydrolytic degradation pathway for 1-(3-Pyridinyl)-1-pentyn-3-one is the hydration of the carbon-carbon triple bond. In acidic conditions, this reaction is typically catalyzed by the presence of hydronium ions (H₃O⁺). The mechanism involves the protonation of the alkyne to form a vinyl cation, followed by the nucleophilic attack of water. This initially forms an enol, which then rapidly tautomerizes to the more stable keto form. For 1-(3-Pyridinyl)-1-pentyn-3-one, this would result in the formation of a β-diketone. The rate of this acid-catalyzed hydration is dependent on the pH, with faster degradation expected under more acidic conditions. researchgate.netcdnsciencepub.comnih.gov
Table 1: Predicted Hydrolytic Stability of 1-(3-Pyridinyl)-1-pentyn-3-one at Different pH Values
| pH Range | Predicted Stability | Predominant Degradation Pathway |
| Acidic (pH < 4) | Low | Acid-catalyzed hydration of the alkyne |
| Neutral (pH 6-8) | Moderate | Slow hydration of the alkyne |
| Basic (pH > 10) | Moderate to High | Slow base-catalyzed reactions |
Photolytic Degradation Pathways under Simulated Environmental Conditions
The absorption of ultraviolet (UV) radiation from sunlight can lead to the photochemical degradation of organic molecules. The photolytic fate of 1-(3-Pyridinyl)-1-pentyn-3-one is likely governed by the photochemical properties of the pyridine ring and the conjugated yn-one system.
Direct Photolysis Mechanisms
For direct photolysis to occur, a molecule must absorb light in the environmentally relevant region of the solar spectrum (>290 nm). Pyridine and its derivatives are known to absorb UV radiation. Upon absorption of light, the molecule is promoted to an excited state, which can then undergo various reactions.
For pyridyl ketones, photocyclization is a known reaction pathway. mdpi.commdpi.comnih.gov In the case of 1-(3-Pyridinyl)-1-pentyn-3-one, excitation of the molecule could lead to intramolecular cyclization reactions, potentially forming complex polycyclic structures. Another possible pathway for ketones is Norrish Type I and Type II reactions. nih.gov A Norrish Type I cleavage would involve the homolytic cleavage of the bond between the carbonyl carbon and an adjacent carbon, leading to the formation of radical species. A Norrish Type II reaction, if a gamma-hydrogen is available, could lead to the formation of an enol and an alkene, though this is less likely for this specific structure.
The alkyne group can also participate in photochemical reactions. Photoinduced isomerization of alkynes to allenes has been observed, which could be a potential transformation pathway for 1-(3-Pyridinyl)-1-pentyn-3-one. rsc.org
Indirect Photolysis via Reactive Oxygen Species
In natural waters, dissolved organic matter and other substances can absorb sunlight and generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These ROS can then react with and degrade organic compounds.
The pyridine ring is susceptible to attack by hydroxyl radicals, which can lead to hydroxylation of the ring. The alkyne and ketone functionalities are also reactive towards hydroxyl radicals. The rate of these reactions is typically very fast and can be a significant degradation pathway in sunlit surface waters.
Singlet oxygen can react with electron-rich moieties. While the pyridine ring is relatively electron-deficient, the alkyne bond could potentially react with singlet oxygen, leading to the formation of diketones or other oxidized products. rsc.orgwmich.edu
Thermal Degradation Profiles and Products
At elevated temperatures, organic molecules can undergo thermal decomposition. The thermal stability of 1-(3-Pyridinyl)-1-pentyn-3-one will be limited by the weakest bonds in the molecule. Studies on the thermal degradation of pyridine and its derivatives indicate that decomposition often proceeds through radical pathways. researchgate.netrsc.org For pyridine itself, high-temperature pyrolysis can lead to the formation of products like hydrogen cyanide (HCN) and acetylene. rsc.org
Potential thermal degradation products could include smaller volatile molecules such as pyridine, carbon monoxide, carbon dioxide, and various hydrocarbons resulting from the fragmentation of the pentynone chain.
Table 2: Estimated Thermal Decomposition Onset for Pyridine Derivatives
| Compound | Decomposition Onset Temperature (°C) |
| 1-(4-amino-3,5-dinitropyridin-2-yl) guanidine | 217 |
| Pyridine substituted tosyl oximes | 40-50 |
Note: This data is for analogous compounds and serves as an indicator of the potential thermal stability range.
Stability in Different Solvent Systems and Storage Conditions
The stability of 1-(3-Pyridinyl)-1-pentyn-3-one in various solvent systems and under different storage conditions will be influenced by the polarity of the solvent and the presence of potential reactants.
In protic solvents like water and alcohols, the hydrolytic and photolytic pathways described above will be relevant. The polarity of the solvent can also influence the rates of these reactions. Pyridine and its derivatives are generally soluble in a wide range of organic solvents. google.com
In aprotic solvents, hydrolytic degradation will be minimized. However, photolytic degradation can still occur if the compound is exposed to light. The stability will also depend on the reactivity of the solvent itself.
For long-term storage, it is advisable to keep the compound in a cool, dark, and dry environment to minimize thermal, photolytic, and hydrolytic degradation. Ketones, in general, can be susceptible to degradation over time, especially at elevated temperatures. Alkynes are also known to be reactive and should be stored under inert atmosphere if possible to prevent oxidation.
Product Identification and Pathway Elucidation for Non-Biological Degradation
Based on the predicted degradation pathways, a number of potential degradation products for 1-(3-Pyridinyl)-1-pentyn-3-one can be proposed.
Hydrolysis: The primary hydrolysis product is expected to be 1-(3-pyridinyl)pentane-1,3-dione, formed via the hydration of the alkyne.
Photolysis: Direct photolysis could lead to a variety of products, including cyclized isomers and radical fragments. Indirect photolysis involving ROS would likely result in hydroxylated pyridine derivatives and oxidized products of the pentynone chain, such as carboxylic acids and smaller aldehydes or ketones. Photooxidation of the alkyne could yield a 1,2-diketone derivative.
Thermal Degradation: High-temperature decomposition is expected to produce a complex mixture of smaller molecules, including pyridine, carbon monoxide, and various hydrocarbon fragments.
Elucidation of the exact degradation pathways and identification of the products would require experimental studies using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Potential Applications of 1 3 Pyridinyl 1 Pentyn 3 One and Its Derivatives in Non Biological Fields
Role as a Building Block in Complex Organic Synthesis
The bifunctional nature of 1-(3-Pyridinyl)-1-pentyn-3-one, possessing both a nucleophilic pyridine (B92270) nitrogen and an electrophilic ynone moiety, renders it a highly useful synthon for the construction of complex molecular frameworks.
Ynones, or α,β-acetylenic ketones, are valuable intermediates in organic synthesis. rsc.org The class of compounds to which 1-(3-Pyridinyl)-1-pentyn-3-one belongs, ethynylketones, are known to be precursors in the synthesis of substituted pyridines through reactions like the Bohlmann-Rahtz Pyridine Synthesis. nih.gov This reaction involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a polysubstituted pyridine. nih.gov The versatility of this method suggests that 1-(3-Pyridinyl)-1-pentyn-3-one could be employed to generate more complex, multi-substituted pyridine derivatives.
Furthermore, pyridinyl ynones have been shown to undergo copper-catalyzed cyclization cascades to produce functionalized indolizinone heterocycles. While not specifying 1-(3-Pyridinyl)-1-pentyn-3-one, research on substituted pyridine homologated ynones demonstrates their utility in forming these complex bicyclic systems.
The general reactivity of ynones allows them to participate in various cycloaddition and annulation reactions to form a diverse range of heterocyclic systems. Some potential transformations of pyridinyl ynones in heterocyclic synthesis are summarized in the table below.
| Reaction Type | Reactant Partner | Resulting Heterocycle |
| Bohlmann-Rahtz Synthesis | Enamines | Substituted Pyridines |
| Michael Addition/Cyclization | Nucleophiles (e.g., amines, thiols) | Various five- and six-membered heterocycles |
| Cycloaddition | Dienes, azides, nitrones | Fused and spirocyclic systems |
Ynones are recognized as crucial building blocks in the total synthesis of natural products due to their versatile reactivity. rsc.org They can undergo a variety of transformations, such as Michael additions and cycloadditions, to construct complex molecular architectures found in natural products. rsc.org For instance, a ynone was utilized as a key intermediate in the synthesis of the alkaloid natural product (+)-241D. rsc.org In this synthesis, an intramolecular hydroamination of the ynone led to the formation of a pyridone intermediate, which was a critical step in the construction of the final product. rsc.org
This example highlights the potential of ynones like 1-(3-Pyridinyl)-1-pentyn-3-one to serve as precursors in the synthesis of complex natural products containing nitrogen heterocycles. The pyridine moiety in 1-(3-Pyridinyl)-1-pentyn-3-one could either be a part of the final natural product scaffold or a functional handle for further transformations.
Ligand Chemistry for Metal Catalysis
The structure of 1-(3-Pyridinyl)-1-pentyn-3-one, featuring a pyridine ring, suggests its potential application as a ligand in transition metal catalysis. Pyridine and its derivatives are well-known N-donor ligands that can coordinate with a wide range of metal centers. wikipedia.orgjscimedcentral.com
The presence of both a pyridine nitrogen and an alkyne functionality in 1-(3-Pyridinyl)-1-pentyn-3-one opens up possibilities for it to act as a bidentate or hemilabile ligand. The pyridine nitrogen can act as a strong sigma-donor, while the alkyne can participate in pi-bonding with the metal center. This dual coordination could stabilize the metal complex and influence its catalytic activity and selectivity. Pyridine-containing macrocyclic complexes have been shown to have applications in catalysis, where the rigidity of the pyridine unit can influence the stereoselectivity of reactions. unimi.it
Materials Science Applications
The conjugated system and the presence of a reactive alkyne group in 1-(3-Pyridinyl)-1-pentyn-3-one and its derivatives suggest potential applications in materials science, particularly in the synthesis of novel polymers.
Research has demonstrated that pyridinium-activated alkynes can undergo spontaneous amino-yne click polymerization to produce p–π conjugated ionic polymers. nih.gov These polymers exhibit interesting photothermal properties and can function as electrode materials. nih.gov Although 1-(3-Pyridinyl)-1-pentyn-3-one is a pyridine and not a pyridinium (B92312) derivative, this work highlights the potential of the pyridyl-alkyne scaffold in polymer chemistry.
Furthermore, pyridine-containing polymers are being explored for applications such as contaminant capture and the self-assembly of block copolymers. chemrxiv.org The synthesis of such polymers can sometimes be challenging due to the coordinating ability of the pyridine nitrogen, which can interfere with transition metal catalysts used in polymerization. chemrxiv.org However, methods like ring-opening metathesis polymerization (ROMP) of pyridinonorbornenes have been developed to create polypyridinonorbornenes with high thermal stability. chemrxiv.org These examples underscore the potential of incorporating pyridine-containing monomers like derivatives of 1-(3-Pyridinyl)-1-pentyn-3-one into advanced materials.
The table below summarizes the potential applications of polymers derived from pyridinyl ynones.
| Polymer Type | Synthesis Method | Potential Applications |
| p–π Conjugated Ionic Polymers | Amino-yne Click Polymerization | Photothermal materials, Electrode materials |
| Polypyridinonorbornenes | Ring-Opening Metathesis Polymerization | High-temperature resistant materials, Self-assembling block copolymers |
Standardization in Analytical Chemistry
For a compound to be used as an analytical standard, its physical and chemical properties must be well-characterized and documented. sigmaaldrich.comnist.gov This includes data from techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, along with a certified purity. While basic property information for 1-(3-Pyridinyl)-1-pentyn-3-one can be found in chemical databases, there is no indication that it has been developed or certified for use as a reference standard in analytical chemistry. nih.gov
Future Research Directions and Emerging Opportunities for 1 3 Pyridinyl 1 Pentyn 3 One
Development of Novel Stereoselective Synthetic Strategies
The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. For derivatives of 1-(3-Pyridinyl)-1-pentyn-3-one, the carbonyl group presents a prime target for stereoselective transformations. Future research should focus on developing novel synthetic strategies to control the stereochemistry at and adjacent to the ketone.
Drawing inspiration from established methodologies for the asymmetric synthesis of ketones and pyridine (B92270) derivatives, several promising approaches can be envisioned. Catalytic asymmetric hydrogenation of the carbonyl group, a well-established method for producing chiral alcohols, could be adapted. researchgate.netmdpi.comchemscene.comnist.govsigmaaldrich.com The development of chiral rhodium, ruthenium, or iridium catalysts, specifically tailored for the steric and electronic properties of the pyridinyl ynone substrate, would be a key area of investigation. Furthermore, organocatalytic methods, which have gained prominence for their mild reaction conditions and environmental compatibility, offer another exciting avenue. researchgate.netmdpi.com Chiral primary or secondary amine catalysts could be employed to facilitate enantioselective additions to the alkyne or carbonyl moieties.
Exploration of Alternative Catalyst Systems for Enhanced Reactivity
The reactivity of the ynone and pyridine moieties in 1-(3-Pyridinyl)-1-pentyn-3-one can be significantly influenced by the choice of catalyst. While traditional palladium and copper catalysts are often employed in cross-coupling and addition reactions involving alkynes and pyridines, the exploration of alternative catalyst systems could unlock novel reaction pathways and enhance reactivity. dtic.milresearcher.lifebohrium.comnih.govnih.govacs.org
Gold catalysts, known for their unique ability to activate alkynes towards nucleophilic attack, represent a particularly promising area of investigation. researchgate.netrsc.orgnih.govacs.orgnih.gov Gold-catalyzed reactions could facilitate novel cyclization, hydration, or addition reactions of the ynone functionality. researchgate.netrsc.orgnih.govacs.orgnih.gov Similarly, rhodium catalysts have shown efficacy in the asymmetric hydrogenation of pyridine ketones and in N-annulation reactions, suggesting their potential for both stereoselective transformations and the construction of more complex heterocyclic systems from 1-(3-Pyridinyl)-1-pentyn-3-one. researchgate.netmdpi.comchemscene.comnist.govbohrium.comnih.gov
Furthermore, the use of earth-abundant and less toxic metals like nickel and iron is a growing trend in sustainable chemistry. digitellinc.comresearchgate.netrsc.org Investigating the utility of nickel-catalyzed additions of pyridine-N-oxides across the alkyne or iron-catalyzed cyclization reactions could lead to more economical and environmentally friendly synthetic routes. digitellinc.comresearchgate.netrsc.org Organocatalysis also presents a metal-free alternative for promoting reactions such as aza-Michael additions to the ynone system. mdpi.comnih.govtandfonline.comdtic.milacs.orgresearchgate.netresearchgate.netrsc.org
In-depth Mechanistic Studies of Under-explored Reactions
A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For 1-(3-Pyridinyl)-1-pentyn-3-one, many potential reactions remain under-explored, and detailed mechanistic studies will be essential to unlocking their full potential.
One area ripe for investigation is the diverse reactivity of the conjugated ynone system. This moiety can participate in a variety of reactions, including nucleophilic additions (1,2- and 1,4-), cycloadditions, and radical reactions. researchgate.netchemscene.comnist.govnih.govrsc.orgnih.gov In-depth mechanistic studies, employing a combination of experimental techniques (e.g., kinetic analysis, isotopic labeling, and spectroscopic identification of intermediates) and computational modeling, are needed to elucidate the factors that govern the regioselectivity and stereoselectivity of these reactions. researchgate.netdtic.milresearcher.lifenih.govnih.govrsc.orgnih.govnih.govacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net
The pyridine nitrogen adds another layer of complexity and opportunity. Its basicity and coordinating ability can influence the course of many reactions. Mechanistic studies should explore how the pyridine ring participates in reactions, for instance, by acting as an internal base or by coordinating to a metal catalyst to direct reactivity. The potential for cycloaddition reactions, where the pyridinyl alkyne acts as a dienophile or a partner in [3+2] cycloadditions, is another exciting and underexplored area that warrants detailed mechanistic investigation. researchgate.netresearcher.lifebohrium.comresearchgate.netrsc.orgacs.org
Application in Novel Material Science Contexts
The conjugated π-system and the presence of a heteroaromatic ring make 1-(3-Pyridinyl)-1-pentyn-3-one an attractive building block for the synthesis of novel organic materials with interesting electronic and photophysical properties. Future research should explore the incorporation of this molecule into various material architectures.
One promising avenue is the development of conjugated polymers. The alkyne functionality can be polymerized through various methods, including spontaneous polymerization of activated alkynes, to create polymers with extended π-conjugation. dtic.milresearcher.lifeacs.orgnih.govtandfonline.comresearchgate.net The resulting pyridyl-containing polymers could exhibit interesting photophysical properties, such as luminescence, and may find applications in organic light-emitting diodes (OLEDs) or as sensors. nih.govrsc.orgdtic.milresearchgate.netnih.gov
Another area of interest is the use of 1-(3-Pyridinyl)-1-pentyn-3-one and its derivatives as ligands for the construction of metal-organic frameworks (MOFs). researchgate.netrsc.orgrsc.org The pyridine nitrogen provides a coordination site for metal ions, and the rigid ynone backbone could lead to the formation of porous materials with potential applications in gas storage, separation, and catalysis. The self-assembly of appropriately functionalized derivatives could also lead to the formation of well-defined supramolecular structures with unique properties. bohrium.comnih.govnih.govresearchgate.net
Q & A
Q. What are the optimal synthetic routes for 1-(3-Pyridinyl)-1-pentyn-3-one, and what reagents yield high purity?
- Methodological Answer : The synthesis of 1-(3-Pyridinyl)-1-pentyn-3-one typically involves nucleophilic substitution or coupling reactions. Key reagents include:
- Grignard reagents for acetylide formation.
- Organolithium compounds for efficient alkyne activation.
- Oxidation agents (e.g., KMnO₄ for ketone formation) and reduction agents (e.g., NaBH₄ for intermediate stabilization) .
- Table: Common Reagents and Conditions
| Reaction Type | Reagents/Conditions | Key Intermediate |
|---|---|---|
| Nucleophilic Substitution | 3-Pyridinyl halide, pentynone derivative | Alkyne intermediate |
| Oxidation | KMnO₄ (acidic conditions) | Ketone formation |
| Purification | Column chromatography (silica gel, hexane/EtOAc) | High-purity product |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 1-(3-Pyridinyl)-1-pentyn-3-one?
- Methodological Answer :
- ¹H NMR : The pyridine ring protons appear as a multiplet (δ 7.2–8.5 ppm). The acetylene proton (C≡CH) is typically absent due to symmetry, but adjacent protons show coupling (J = 2–3 Hz).
- ¹³C NMR : The ketone carbon resonates at ~200 ppm, while the sp-hybridized carbons (C≡C) appear at 70–100 ppm.
- IR : A strong absorption band near 2200 cm⁻¹ confirms the alkyne (C≡C), and a carbonyl (C=O) stretch appears at ~1700 cm⁻¹ .
Advanced Research Questions
Q. How does the electronic nature of the pyridine ring influence the reactivity of 1-(3-Pyridinyl)-1-pentyn-3-one in cross-coupling reactions?
- Methodological Answer : The pyridine ring acts as an electron-deficient aromatic system due to its nitrogen atom, directing electrophilic substitution to the para position. In Sonogashira or Heck couplings:
- The alkyne moiety facilitates Pd-catalyzed cross-coupling with aryl halides.
- Steric hindrance from the pyridine ring may reduce reactivity, requiring optimized ligands (e.g., XPhos) .
- Table: Reactivity Trends
| Catalyst System | Reaction Efficiency | Byproduct Formation |
|---|---|---|
| Pd(PPh₃)₄/CuI | Moderate (60–70%) | Minimal |
| Pd/XPhos | High (>85%) | Trace |
Q. What strategies resolve contradictions in reported spectroscopic data for 1-(3-Pyridinyl)-1-pentyn-3-one?
- Methodological Answer : Discrepancies in spectral data (e.g., NMR shifts) may arise from solvent effects or impurities. To address this:
- Triangulation : Compare data across multiple sources (e.g., PubChem, NIST Chemistry WebBook) .
- Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and cross-validate experimental results.
- X-ray Crystallography : Confirm molecular geometry and bond lengths .
Q. How can the regioselectivity of hydrogenation be controlled in derivatives of 1-(3-Pyridinyl)-1-pentyn-3-one?
- Methodological Answer : Selective hydrogenation of the alkyne to cis- or trans-alkene depends on catalyst choice:
- Lindlar Catalyst : Partial hydrogenation yields cis-alkene (syn addition).
- Na/NH₃ (Birch Reduction) : Produces trans-alkene (anti addition).
- Pd/C with H₂ : Full hydrogenation to alkane may occur if reaction time is unoptimized .
Methodological Rigor in Experimental Design
Q. What statistical approaches ensure reproducibility in kinetic studies of 1-(3-Pyridinyl)-1-pentyn-3-one reactions?
- Methodological Answer :
- Replicate Trials : Perform triplicate runs under identical conditions to assess variability.
- Error Analysis : Use standard deviation or confidence intervals (95% CI) for rate constants.
- Control Experiments : Include blank reactions (no catalyst) and internal standards (e.g., deuterated analogs) .
Q. How can computational modeling predict the stability of 1-(3-Pyridinyl)-1-pentyn-3-one under varying pH conditions?
- Methodological Answer :
- pKa Estimation : Tools like ACD/Labs or MarvinSuite predict protonation states of the pyridine nitrogen (pKa ~2.5–3.0).
- MD Simulations : Assess conformational changes in aqueous vs. nonpolar solvents (e.g., using GROMACS).
- Degradation Pathways : Identify hydrolysis-prone sites via frontier molecular orbital (FMO) analysis .
Safety and Handling
Q. What safety protocols mitigate risks when handling 1-(3-Pyridinyl)-1-pentyn-3-one in laboratory settings?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
